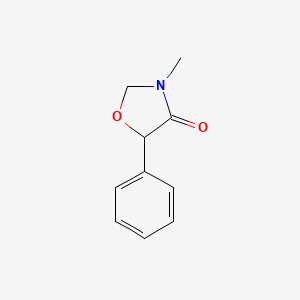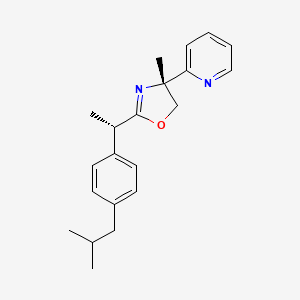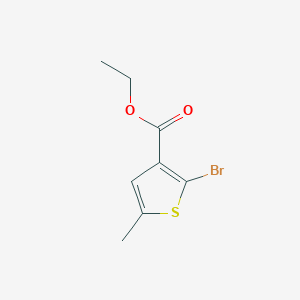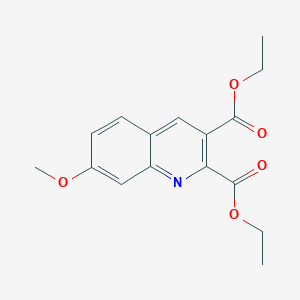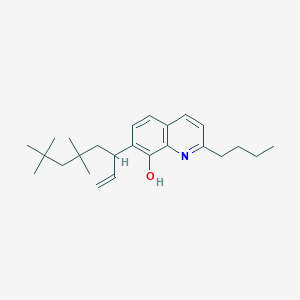
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI): is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with ethyl, hydroxy, and hydroxymethyl substituents. It is of interest in various fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from an ethyl-substituted dihydroxy compound, cyclization can be induced using a dehydrating agent such as sulfuric acid or phosphoric acid. The reaction typically requires controlled temperatures to ensure the formation of the desired furanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the compound in high purity. Industrial methods may also employ catalysts to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of more saturated furanone derivatives.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
科学研究应用
2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of flavor and fragrance compounds due to its unique aromatic properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2(3H)-Furanone, 4-hydroxy-3-methyl-: Another furanone derivative with similar structural features but different substituents.
2(3H)-Furanone, 5-methyl-: A simpler furanone with a single methyl substituent.
Comparison:
Structural Differences: The presence of different substituents (ethyl, hydroxy, hydroxymethyl) in 2(3H)-Furanone, 3-ethyldihydro-4-hydroxy-4-(hydroxymethyl)-(9CI) makes it unique compared to other furanones.
Biological Activity: The specific substituents can influence the compound’s biological activity, making it more or less potent in various applications.
Chemical Reactivity: The different functional groups can affect the compound’s reactivity in chemical reactions, leading to different products and reaction pathways.
属性
CAS 编号 |
549545-97-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
3-ethyl-4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-2-5-6(9)11-4-7(5,10)3-8/h5,8,10H,2-4H2,1H3 |
InChI 键 |
IVUVQLGQSITTTA-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=O)OCC1(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)




![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
